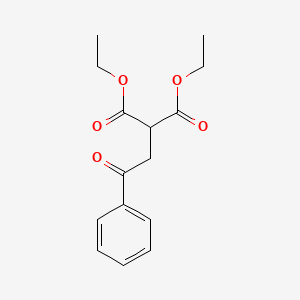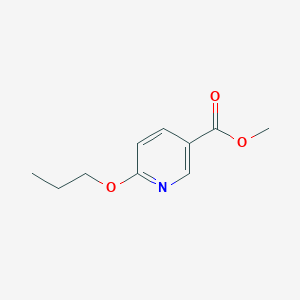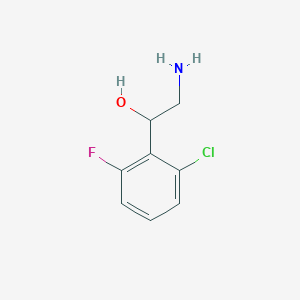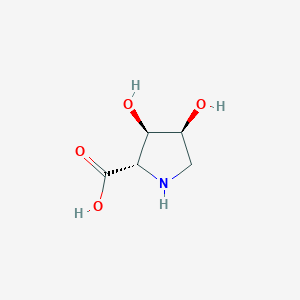
(2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid typically involves the use of stereoselective reactions. One common method is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production often employs biocatalytic processes due to their efficiency and selectivity. For example, the use of engineered Escherichia coli strains to produce hydroxyproline derivatives has been explored . These methods leverage the metabolic pathways of microorganisms to achieve high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products
The major products formed from these reactions include various hydroxylated and aminated derivatives, which can be further utilized in pharmaceutical synthesis .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds .
Biology
In biological research, this compound is studied for its role in metabolic pathways and its potential as a precursor for biologically active molecules .
Medicine
Medically, derivatives of this compound are explored for their therapeutic potential, particularly in the treatment of metabolic disorders and as insulinotropic agents .
Industry
Industrially, it is used in the production of pharmaceuticals and as an intermediate in the synthesis of various bioactive compounds .
Mécanisme D'action
The mechanism of action of (2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various hydroxylases and dioxygenases, which catalyze its conversion into active metabolites. These metabolites can then interact with molecular targets such as insulin receptors, enhancing their activity and improving glucose uptake .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Alkyl/Alkenylglutamates: These compounds share similar stereochemistry and are used in the synthesis of biologically active molecules.
(2S,3R,4S)-Chromene-3-Carboxamide Derivatives: These compounds have similar structural features and are studied for their anti-inflammatory properties.
Uniqueness
What sets (2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid apart is its specific stereochemistry, which imparts unique biological activity and makes it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C5H9NO4 |
|---|---|
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
(2S,3R,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3-,4-/m0/s1 |
Clé InChI |
HWNGLKPRXKKTPK-HZLVTQRSSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H](N1)C(=O)O)O)O |
SMILES canonique |
C1C(C(C(N1)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Diphenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15095501.png)
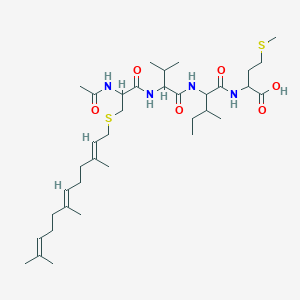
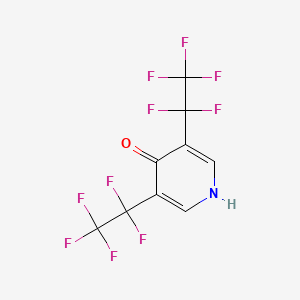
![{1,10,10-Trimethyl-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-5-yl}methanol](/img/structure/B15095517.png)
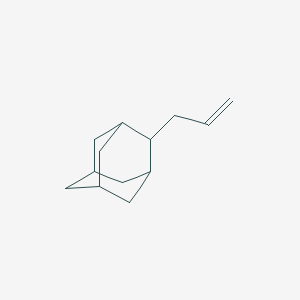
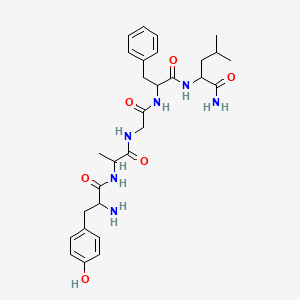
![[3-(4-Isopropyl-phenyl)-propyl]-methyl-amine](/img/structure/B15095541.png)

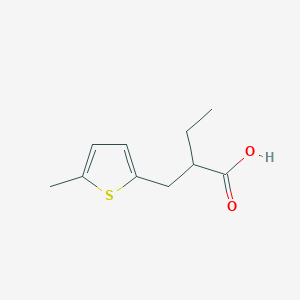
![1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B15095554.png)
![Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer](/img/structure/B15095568.png)
